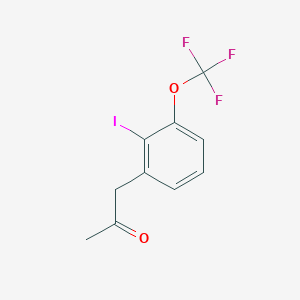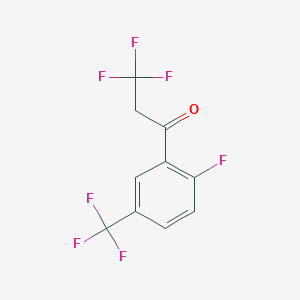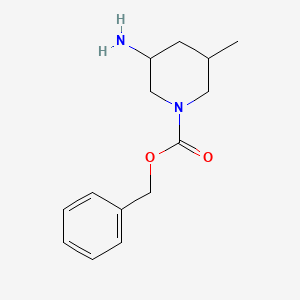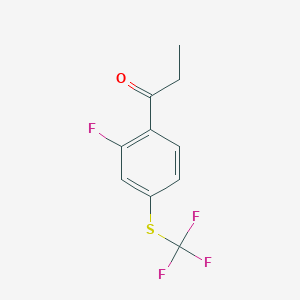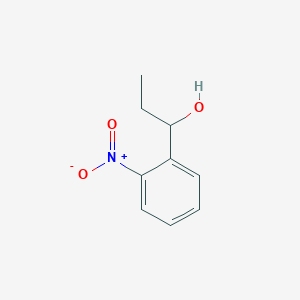
I+/--Ethyl-2-nitrobenzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitrophenyl)propan-1-ol is an organic compound with the molecular formula C9H11NO3. It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a propanol chain. This compound is known for its light yellow to brown clear liquid appearance and has a molecular weight of 181.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Nitrophenyl)propan-1-ol can be synthesized through various methods. One common approach involves the reduction of 1-(2-nitrophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of 1-(2-nitrophenyl)propan-1-ol may involve catalytic hydrogenation of the corresponding nitro compound. This process uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like methanol or ethanol at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The nitro group (-NO2) can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups using appropriate nucleophiles
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution reactions
Major Products Formed
Oxidation: 1-(2-nitrophenyl)propan-1-one or 1-(2-nitrophenyl)propanal.
Reduction: 1-(2-aminophenyl)propan-1-ol.
Substitution: Various substituted phenylpropanols depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-nitrophenyl)propan-1-ol primarily involves its photolabile properties. Upon exposure to light, the nitro group undergoes a photochemical reaction, leading to the release of the protecting group and the formation of the desired product. This property is exploited in solid-phase peptide synthesis (SPPS) to achieve high photo-release rates and stability under various conditions .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)propan-1-ol: Similar structure but with the nitro group at the para position.
1-(2-Aminophenyl)propan-1-ol: The nitro group is reduced to an amino group.
3-Bromo-1-(2-nitrophenyl)propan-1-ol: Contains a bromine atom in addition to the nitro group.
Uniqueness
1-(2-Nitrophenyl)propan-1-ol is unique due to its ortho-nitro substitution, which influences its reactivity and photolabile properties. This makes it particularly useful in applications requiring controlled release of functional groups under light exposure .
Properties
CAS No. |
90972-31-9 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-(2-nitrophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11NO3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h3-6,9,11H,2H2,1H3 |
InChI Key |
KJDAFZZSRSPAJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


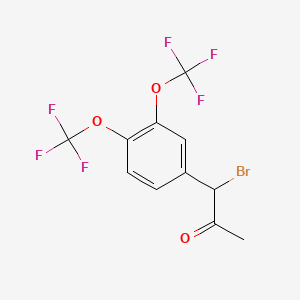
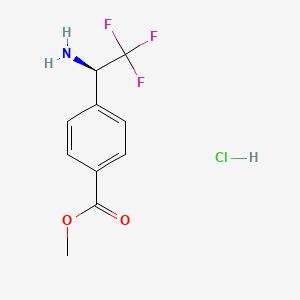
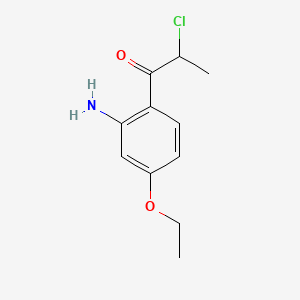
![2-Cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;nonahydrate](/img/structure/B14057198.png)
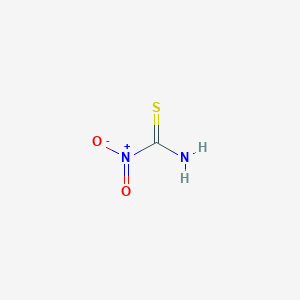

![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol](/img/structure/B14057224.png)
